N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

描述

Chemical Identity and Nomenclature

1.1.1 Structural Characteristics

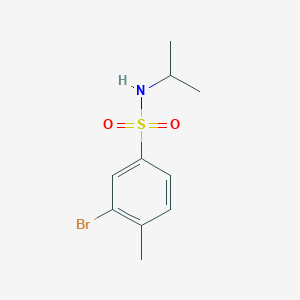

The molecular formula of N-isopropyl 3-bromo-4-methylbenzenesulfonamide is C₁₀H₁₄BrNO₂S , with a molecular weight of 292.19 g/mol . Its structure comprises a benzene ring with substituents at positions 3 and 4: a bromine atom and a methyl group, respectively. The sulfonamide group (-SO₂NH-) is attached to the benzene ring, with the nitrogen atom further substituted by an isopropyl group (-CH(CH₃)₂).

1.1.2 Nomenclature and Synonyms

| Attribute | Detail |

|---|---|

| IUPAC Name | 3-Bromo-N-isopropyl-4-methylbenzenesulfonamide |

| CAS Registry Number | 850429-66-2 |

| Molecular Formula | C₁₀H₁₄BrNO₂S |

| Molecular Weight | 292.19 g/mol |

| Synonyms | This compound, COM448630147 |

1.1.3 Structural Features

The compound’s bromine and methyl substituents influence its electronic and steric properties, which are critical in modulating reactivity and biological interactions. The sulfonamide group, a hallmark of this class, enhances solubility and facilitates hydrogen bonding, properties leveraged in drug design.

Historical Context in Sulfonamide Chemistry

1.2.1 Origins of Sulfonamide Research

Sulfonamides emerged in the early 20th century as the first synthetic antibiotics. Prontosil, discovered in 1932, marked a pivotal shift in treating bacterial infections, reducing mortality rates by 28% in the mid-1930s. The sulfonamide core (-SO₂NH-) was later identified as the pharmacophore responsible for inhibiting bacterial dihydropteroate synthase (DHPS), disrupting folate biosynthesis.

1.2.2 Evolution of Sulfonamide Derivatives

By the 1940s, structural modifications to the sulfonamide scaffold expanded its applications beyond antimicrobials. Derivatives such as sulfonylureas (e.g., glipizide) and diuretics (e.g., hydrochlorothiazide) demonstrated diverse therapeutic potentials. The development of this compound reflects ongoing efforts to optimize sulfonamide-based compounds for enhanced bioactivity or synthetic utility.

1.2.3 Synthetic Innovations

Modern sulfonamide synthesis often employs palladium-catalyzed cross-coupling reactions or mechanochemical methods, enabling efficient incorporation of halogens and alkyl groups. These advances have facilitated the production of complex sulfonamides like this compound, which may serve as intermediates in pharmaceutical synthesis.

Significance in Medicinal and Organic Chemistry Research

1.3.1 Role in Medicinal Chemistry

1.3.2 Contributions to Organic Chemistry

1.3.2.1 Structure-Activity Relationship (SAR) Studies

The bromine and methyl groups at positions 3 and 4, respectively, are key to understanding electronic and steric effects on sulfonamide reactivity. For example, bromine’s electron-withdrawing nature may enhance electrophilic substitution at the benzene ring, while the methyl group provides steric protection.

1.3.2.2 Catalytic and Mechanochemical Synthesis

Recent methods for sulfonamide synthesis, such as DABSO-mediated sulfonylation or palladium-catalyzed coupling, highlight the compound’s potential as a building block. These techniques minimize environmental impact while maintaining high yields.

1.3.2.3 Enzyme Inhibition and Drug Design Meta-substituted benzenesulfonamides, structurally related to this compound, inhibit MβLs like ImiS by coordinating zinc ions in the active site. This mechanism underscores their utility in combating carbapenem-resistant pathogens.

属性

IUPAC Name |

3-bromo-4-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULLSDDLCCOZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428440 | |

| Record name | N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-66-2 | |

| Record name | N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alternative Bromination via Aminopyridine Derivatives (Related to Pyridine Analogs)

Though this method is more relevant to pyridine derivatives, it illustrates a general approach to bromination of methyl-substituted aromatic amines:

- Starting Material: 4-Methyl-3-aminopyridine (an analog to the benzene system)

- Reagents: Bromine, sodium nitrite, acid/base for pH control

- Conditions: Low temperature (-10 to 0 °C), controlled addition of bromine and sodium nitrite, followed by pH adjustment with sodium hydroxide.

- Yield: High molar yields (~95%) reported for brominated products.

While this exact method is for pyridine derivatives, the principles of controlled bromination under low temperature and pH regulation can be adapted for benzenesulfonamide bromination.

Formation of this compound

Once 3-bromo-4-methylbenzenesulfonyl intermediate is obtained, the next step is the formation of the sulfonamide by reaction with isopropylamine.

General Sulfonamide Formation

- Reaction: Sulfonyl chloride or sulfonyl derivative reacts with isopropylamine.

- Typical Conditions:

- Solvent: Often anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Temperature: 0 °C to room temperature.

- Base: Sometimes a base like triethylamine is added to neutralize generated acid.

- Mechanism: The nucleophilic amine attacks the sulfonyl group, displacing chloride or other leaving groups, forming the sulfonamide bond.

- Purification: Crystallization or chromatography to isolate the pure N-isopropyl sulfonamide.

Although specific experimental details for this compound are scarce in the searched literature, this is the standard approach for sulfonamide synthesis from sulfonyl intermediates and primary or secondary amines.

Summary Table of Preparation Steps and Conditions

Research Findings and Analysis

Selectivity and Yield: The bromination of p-toluenesulfonamide using bromine and iron is selective for the 3-position relative to the methyl substituent, likely due to directing effects of the sulfonamide and methyl groups. The reaction proceeds cleanly at room temperature within a short time frame.

Reaction Control: The use of iron as a catalyst or mediator helps in the controlled bromination, preventing over-bromination or side reactions.

Purification: Chromatographic techniques with methanol/dichloromethane gradients are effective for isolating the pure brominated sulfonamide.

Adaptability: The preparation method is adaptable to scale-up due to mild conditions and readily available reagents.

Comparison to Pyridine Analogues: The bromination strategy involving low-temperature addition of bromine and sodium nitrite in acidic medium with pH regulation can inspire alternative bromination methods for related aromatic systems.

化学反应分析

Types of Reactions

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

科学研究应用

Medicinal Chemistry

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide has been studied for its potential therapeutic effects, particularly in:

- Antimicrobial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting folate synthesis pathways. Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Research : Certain sulfonamide derivatives have shown promise in inhibiting tumor growth in cancer cell lines. In vitro assays suggest that this compound may induce apoptosis in specific cancer types, warranting further investigation into its anticancer mechanisms .

Enzyme Inhibition Studies

This compound is utilized in enzyme inhibition research, particularly concerning metabolic enzymes. The sulfonamide group is known to interact with various enzymes, potentially leading to altered metabolic pathways. Studies have demonstrated that compounds similar to this compound can effectively inhibit enzyme activity, providing insights into their mechanisms of action .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to identify how structural modifications affect the biological activity of sulfonamides. For example, modifications on the phenyl rings and amide nitrogen have been explored to enhance binding affinity and specificity toward target enzymes or receptors .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Antimicrobial Study

A study evaluated the efficacy of this compound against E. coli and S. aureus. Results showed significant inhibition zones, indicating potent antibacterial activity comparable to established sulfonamides.

Cancer Cell Line Testing

In vitro assays on breast cancer cell lines indicated that this compound could induce apoptosis and inhibit proliferation, suggesting potential for development as an anticancer agent. Further research is ongoing to elucidate its specific mechanisms of action against different cancer types .

作用机制

The mechanism of action of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom and isopropyl group contribute to the compound’s overall reactivity and specificity .

相似化合物的比较

Similar Compounds

- N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

- N-Ethyl 3-bromo-4-methylbenzenesulfonamide

- N-Methyl 3-bromo-4-methylbenzenesulfonamide

- N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide

Uniqueness

This compound is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

生物活性

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H12BrN2O2S

- Molecular Weight : Approximately 256.14 g/mol

- Topological Polar Surface Area : 29.1 Ų

- LogP Value : 3.1, indicating moderate lipophilicity

The presence of the bromine atom and the sulfonamide group are critical to its biological activity, influencing both its chemical reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which is crucial for various metabolic processes. This inhibition can disrupt normal cellular functions, leading to cell death in certain contexts.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells. It achieves this by increasing lysosomal membrane permeabilization, which facilitates the release of pro-apoptotic factors.

- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell proliferation and survival, potentially leading to altered cellular behavior in both bacterial and cancer cells.

Antibacterial Activity

This compound exhibits promising antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis, thereby inhibiting bacterial growth.

Antibacterial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 44 nM | 29 |

| Escherichia coli | 6 µM | 25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM | 30 |

These results indicate that this compound is effective at low concentrations against clinically relevant bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Research has shown that it can inhibit the growth of various cancer cell lines through mechanisms similar to those observed in bacterial inhibition.

Case Study: Cancer Cell Line Inhibition

A study evaluated the compound's effect on pancreatic cancer cells (UM16) with an IC50 value of approximately 0.58 μM, indicating significant potency against this type of cancer . The compound's ability to disrupt mitochondrial function and deplete ATP production further supports its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. For instance, variations in the bromine substitution position or alterations in the isopropyl group may enhance or diminish its biological activity. Ongoing research aims to optimize these structural features for improved efficacy against bacterial and cancerous cells.

常见问题

Q. What synthetic routes are recommended for lab-scale preparation of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide?

The compound can be synthesized via sulfonylation of 3-bromo-4-methylbenzenesulfonyl chloride with isopropylamine. Key steps include:

- Reagents : Use anhydrous conditions with solvents like dichloromethane or THF.

- Procedure : React the sulfonyl chloride with isopropylamine (1:1.2 molar ratio) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation : Confirm yield and purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural characterization?

A multi-technique approach is essential:

- NMR : ¹H NMR (400 MHz, CDCl₃) to identify sulfonamide N–H (~2.5 ppm) and isopropyl methyl groups (1.2–1.4 ppm). ¹³C NMR confirms aromatic bromine (C-Br ~115 ppm) and sulfonamide carbonyl (~140 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR : Sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .

Q. What safety protocols should be followed during handling?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis.

- Storage : Keep in airtight containers at 4°C, away from light.

- Waste Disposal : Neutralize acidic/basic residues before disposal via approved chemical waste facilities. Refer to safety data sheets for sulfonamide analogs (e.g., 4-(tert-butyl)-N-isopropylbenzenesulfonamide) for guidance .

Advanced Research Questions

Q. How can crystallographic disorder in the sulfonamide group be resolved during X-ray structure determination?

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data.

- Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder. For example, split the isopropyl group into two conformers with occupancy ratios refined freely. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry .

Q. How to address contradictions between HPLC purity (>98%) and NMR integration ratios?

- Hypothesis : Impurities may lack UV activity (e.g., inorganic salts) or have overlapping NMR signals.

- Methodology :

- Perform ¹H NMR with extended relaxation delays (D1 = 10 s) to ensure full integration.

- Use LC-MS to detect non-UV-active contaminants.

- Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. What strategies optimize its use as a lactate dehydrogenase (LDH) inhibitor in enzymatic assays?

- Prepare inhibitor stocks in DMSO (≤1% final concentration).

- Pre-incubate LDH enzyme with 0.1–1.0 mM inhibitor for 15 minutes.

- Monitor NADH oxidation at 340 nm.

Q. How to model its reactivity in nucleophilic aromatic substitution using computational tools?

- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* level).

- Focus : Map electrostatic potential surfaces to identify electrophilic centers (e.g., bromine substitution sites).

- Validation : Compare predicted ¹H NMR shifts (GIAO method) with experimental data .

Q. Can this sulfonamide be functionalized for stimuli-responsive polymer systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。